molecular formula C28H20IN3O4S B15019859 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B15019859
M. Wt: 621.4 g/mol
InChI Key: FLJRGPHUNCLEDG-IHQYTQDJSA-N
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Description

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound that features a combination of aromatic rings, including phenyl, thiophene, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through condensation reactions. Key steps include:

    Formation of Phenylformamido Intermediate: This involves the reaction of aniline with formic acid to produce phenylformamide.

    Synthesis of Thiophene Derivative: Thiophene-2-carboxylic acid is converted to its corresponding acyl chloride, which then reacts with the phenylformamide to form the thiophene derivative.

    Coupling Reaction: The thiophene derivative undergoes a condensation reaction with 2-iodobenzoic acid in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The iodo group in the benzoate moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its aromatic structure may contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings suggests potential interactions with hydrophobic pockets in proteins, while the imine and amide groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid: Shares the thiophene and phenyl groups but lacks the iodo and benzoate moieties.

    2-Iodobenzoic acid derivatives: Contain the iodo and benzoate groups but differ in the rest of the structure.

Uniqueness

The uniqueness of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE lies in its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H20IN3O4S

Molecular Weight

621.4 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C28H20IN3O4S/c29-24-11-5-4-10-23(24)28(35)36-21-14-12-19(13-15-21)18-30-32-27(34)25(17-22-9-6-16-37-22)31-26(33)20-7-2-1-3-8-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+

InChI Key

FLJRGPHUNCLEDG-IHQYTQDJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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